5-fluoro-2-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide
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Description
This compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their various biological activities and are used in several drugs, including antibiotics and diuretics .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the coupling of the appropriate benzene sulfonamide and pyrazole components. A common method for synthesizing sulfonamides is the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis
The compound contains a benzene ring, which is a cyclic compound with alternating double bonds, known for its stability and aromaticity. It also contains a pyrazole ring, which is a type of azole with two adjacent nitrogen atoms. The presence of the fluoro and methoxy groups on the benzene ring and the pyrazole ring attached to the benzene ring via an ethyl linker could have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
The compound, being a sulfonamide, might undergo reactions typical for this class of compounds. For example, under acidic conditions, sulfonamides can be hydrolyzed to produce a sulfonic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonamide group could result in the compound having a certain degree of polarity and being able to participate in hydrogen bonding .Future Directions
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-23-17(10-11-21-23)15-5-3-14(4-6-15)9-12-22-27(24,25)19-13-16(20)7-8-18(19)26-2/h3-8,10-11,13,22H,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJKOGCYUKIPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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